3-(Difluoromethyl)-1-[(4-ethenylphenyl)methyl]pyrazole-4-carboxylic acid
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Overview
Description
3-(Difluoromethyl)-1-[(4-ethenylphenyl)methyl]pyrazole-4-carboxylic acid is a compound of significant interest in the field of organic chemistry due to its unique structural features and potential applications. This compound contains a difluoromethyl group, a pyrazole ring, and a carboxylic acid functional group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethyl)-1-[(4-ethenylphenyl)methyl]pyrazole-4-carboxylic acid typically involves the difluoromethylation of heterocycles via a radical process . This process is crucial for functionalizing diverse fluorine-containing heterocycles, which are core moieties of various biologically and pharmacologically active ingredients . The synthetic strategy often uses common reaction conditions to transform simple building blocks into complex molecules bearing a terminal difluoromethyl group .
Industrial Production Methods: Industrial production methods for this compound may involve the selective introduction of fluorine atoms and fluorinated moieties into organic molecules. This process is essential due to the beneficial effects fluorine atoms can bring to target molecules, such as pharmaceuticals and agrochemicals .
Chemical Reactions Analysis
Types of Reactions: 3-(Difluoromethyl)-1-[(4-ethenylphenyl)methyl]pyrazole-4-carboxylic acid undergoes various types of chemical reactions, including:
- Oxidation
- Reduction
- Substitution
Common Reagents and Conditions: The selective difluoromethylation and monofluoromethylation reactions are commonly used in the synthesis of this compound. These reactions involve nucleophilic, electrophilic, and free radical reagents .
Major Products Formed: The major products formed from these reactions include difluoromethylated and monofluoromethylated derivatives, which are valuable in the development of pharmaceuticals and agrochemicals .
Scientific Research Applications
3-(Difluoromethyl)-1-[(4-ethenylphenyl)methyl]pyrazole-4-carboxylic acid has numerous scientific research applications, including:
- Chemistry : Used in the synthesis of complex molecules and as a building block for various chemical reactions .
- Biology : Plays a role in the development of biologically active compounds .
- Medicine : Potential applications in drug development due to its unique structural features .
- Industry : Used in the production of agrochemicals and other industrial products .
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-1-[(4-ethenylphenyl)methyl]pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group plays a crucial role in enhancing the compound’s biological activity and stability . The compound’s unique structure allows it to interact with various enzymes and receptors, leading to its diverse applications in medicine and biology .
Comparison with Similar Compounds
Similar Compounds:
- Trifluoromethylated Compounds
- Monofluoromethylated Compounds
- Other Difluoromethylated Heterocycles
Uniqueness: 3-(Difluoromethyl)-1-[(4-ethenylphenyl)methyl]pyrazole-4-carboxylic acid is unique due to its combination of a difluoromethyl group, a pyrazole ring, and a carboxylic acid functional group. This combination provides the compound with enhanced stability, biological activity, and versatility in various chemical reactions .
Properties
IUPAC Name |
3-(difluoromethyl)-1-[(4-ethenylphenyl)methyl]pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N2O2/c1-2-9-3-5-10(6-4-9)7-18-8-11(14(19)20)12(17-18)13(15)16/h2-6,8,13H,1,7H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMHQTTCHYGKDPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CN2C=C(C(=N2)C(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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